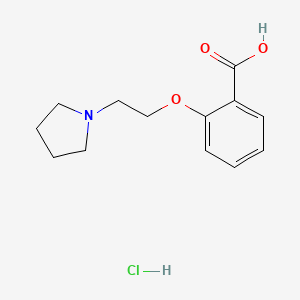

2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-(2-pyrrolidin-1-ylethoxy)benzoic acid hydrochloride is systematically named according to IUPAC rules as follows:

- Parent structure : Benzoic acid (substituted at position 2).

- Substituent : A 2-(pyrrolidin-1-yl)ethoxy group attached to the benzene ring.

- Counterion : Hydrochloride (HCl), indicating protonation of the pyrrolidine nitrogen.

The molecular formula is C₁₃H₁₈ClNO₃ , with a molecular weight of 271.74 g/mol . Key structural features include:

- A benzoic acid moiety with a carboxylic acid group at position 2.

- An ethoxy linker connecting the benzene ring to a pyrrolidine (five-membered nitrogen-containing heterocycle).

- Protonation of the pyrrolidine nitrogen to form the hydrochloride salt.

Table 1: Molecular formula and key descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₈ClNO₃ | |

| Molecular weight (g/mol) | 271.74 | |

| SMILES notation | Cl.OC(=O)c1ccccc1OCCN2CCCC2 |

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography reveals critical insights into the compound’s solid-state structure:

The asymmetric unit contains two independent molecules, with dihedral angles between benzene rings measuring 56.8(2)° and 68.2(5)° , indicating significant conformational flexibility . The pyrrolidine ring adopts a twisted envelope conformation , stabilized by intramolecular hydrogen bonds.

Table 2: Selected crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Z (molecules per unit) | 4 | |

| Density (g/cm³) | 1.316 |

Comparative Analysis of Tautomeric and Ionization States

The compound exists predominantly in its zwitterionic form in the solid state, with:

- Deprotonation of the carboxylic acid group (-COO⁻).

- Protonation of the pyrrolidine nitrogen (-NH⁺).

In solution, pH-dependent ionization occurs:

- Carboxylic acid pKa : ~4.2 (typical for aromatic carboxylic acids).

- Pyrrolidine pKa : ~10.5 (due to the aliphatic amine).

Table 3: Ionization states under varying pH conditions

| pH Range | Dominant Form | Key Interactions |

|---|---|---|

| <4 | Neutral carboxylic acid, NH⁺ | Intra-salt H-bonding |

| 4–10 | COO⁻, NH⁺ (zwitterion) | Solvent stabilization |

| >10 | COO⁻, neutral pyrrolidine | Reduced solubility |

Hydrogen Bonding Networks in the Hydrochloride Salt Form

The hydrochloride salt exhibits extensive intermolecular hydrogen bonding :

- O–H···O interactions between carboxylic acid groups (2.54–2.65 Å) form dimers with R₂²(8) ring motifs .

- N⁺–H···Cl⁻ bonds (2.85–3.10 Å) stabilize the crystal lattice.

Table 4: Hydrogen bond distances and angles

| Donor–Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| O1–H1···O2 | 2.547(2) | 151.8(18) | |

| N⁺–H···Cl⁻ | 3.02(1) | 165(2) |

These interactions contribute to the compound’s high melting point (~270°C) and stability under ambient conditions .

Properties

IUPAC Name |

2-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-13(16)11-5-1-2-6-12(11)17-10-9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLNVQSPFSWNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been reported to interact with various biological targets. The specific targets and their roles would depend on the exact structure and functional groups of the compound.

Mode of Action

The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways. The exact pathways and their downstream effects would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and improve the adme/tox results for drug candidates. This could potentially impact the bioavailability of the compound.

Biological Activity

2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to bind to active sites or allosteric sites of enzymes, leading to either inhibition or activation of their functions. For instance, studies indicate that it interacts with the extracellular signal-regulated kinase (ERK) pathway, crucial for cell growth and differentiation.

Interaction Studies

Preliminary data suggest that this compound has a binding affinity to several biological targets. A comparative analysis highlights its unique structural features compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Pyrrolidin-1-YL)-benzoic acid | Lacks ethoxy group | Simpler structure; potential for different activity |

| 4-(2-Pyrrolidin-1-YL)-benzoic acid | Different position of pyrrolidine | Varying biological activity due to substitution |

| 2-(Pyrrolidin-1-YL)-propanoic acid | Propanoic instead of benzoic | Different solubility and reactivity |

The presence of both the ethoxy group and the specific positioning of the pyrrolidine ring contributes to its distinct biological efficacy compared to other compounds.

Cellular Effects

The compound's effects on cellular functions are diverse. It influences cell signaling pathways and gene expression. For example, it has been reported to modulate the activity of ion channels such as KV10.1, which is overexpressed in various cancers . This modulation can lead to reduced tumor progression and increased apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study examining its anticancer potential, this compound demonstrated significant antiproliferative effects on breast cancer cell lines (e.g., MCF-7). The compound inhibited cell growth more effectively than other tested agents, suggesting its potential as a therapeutic agent in oncology .

Molecular Mechanism

At the molecular level, the compound exerts its effects through various mechanisms:

- Enzyme Interaction : It binds to specific biomolecules such as enzymes or receptors, altering their activity.

- Gene Regulation : It can influence gene expression by interacting with transcription factors or regulatory proteins.

- Stability and Degradation : Studies indicate that while the compound is relatively stable under standard laboratory conditions, degradation over time may alter its biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

Research has shown that the temporal stability of this compound affects its long-term efficacy in cellular environments. Understanding these temporal dynamics is crucial for optimizing experimental protocols and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Amine Substitutions

4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride

- Molecular Formula : C₁₂H₁₃ClN₂O₃

- Molecular Weight : 268.7 g/mol

- CAS No.: 74226-22-5

- Key Differences: Replaces pyrrolidine with an imidazole ring, introducing aromaticity and hydrogen-bonding capability. Known as Dazoxiben hydrochloride, it inhibits thromboxane synthase, highlighting the pharmacological impact of heterocycle choice .

4-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Hydrochloride

- Molecular Formula: C₁₄H₂₀ClNO₃ (inferred from structure)

- CAS No.: Not explicitly listed (synonyms include 4-(2-Piperidinoethoxy)benzoic acid hydrochloride)

- Key Differences :

2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride

- Molecular Formula : C₁₂H₁₉Cl₂N₂

- CAS No.: 31788-96-2

- Key Differences: Features a benzyl-pyrrolidine-ethylamine backbone instead of a benzoic acid scaffold.

Pharmacologically Relevant Benzoic Acid Derivatives

Pioglitazone Hydrochloride

- Structure : Contains a thiazolidinedione ring and ethoxybenzyl group.

- Key Differences :

Fexofenadine Hydrochloride

- Structure : Aryl-substituted piperidine with a carboxylic acid group.

- Key Differences: Non-sedating antihistamine with a bulkier hydrophobic region, emphasizing the role of lipophilicity in drug distribution .

Data Table: Comparative Analysis

Research Findings and Implications

Impact of Heterocycle Choice :

- Pyrrolidine (5-membered ring): Balances lipophilicity and solubility, favoring blood-brain barrier penetration in CNS-targeted drugs.

- Imidazole : Enhances hydrogen-bonding interactions, useful for enzyme inhibition (e.g., thromboxane synthase) .

- Piperidine : Increased steric bulk may reduce metabolic clearance but limit tissue penetration .

Role of Functional Groups :

- The carboxylic acid in benzoic acid derivatives improves water solubility and facilitates salt formation (e.g., hydrochloride) for enhanced bioavailability.

- Ethoxy linkers provide conformational flexibility, critical for receptor-ligand interactions .

Pharmacological Divergence :

- While 2-(2-pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride is primarily a research intermediate, structural analogs like Dazoxiben (imidazole variant) have established therapeutic roles, underscoring the importance of substituent optimization .

Q & A

Q. What are the key steps for synthesizing 2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride?

The synthesis typically involves nucleophilic substitution and acid-base reactions. For example, a related pyrrolidine-containing benzaldehyde derivative can be synthesized by reacting 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C under basic conditions (e.g., K₂CO₃), followed by purification via extraction (ethyl acetate) and drying (MgSO₄) . Adapting this method, the ethoxy-benzoic acid moiety can be introduced via esterification and hydrolysis steps, with final hydrochlorination using HCl gas.

Q. Which analytical techniques are critical for characterizing this compound?

- 1H NMR : To confirm the structure, integration ratios, and substitution patterns (e.g., aromatic protons, pyrrolidine CH₂ groups) .

- HPLC : For purity assessment (>95% by area normalization) .

- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : To validate the hydrochloride salt formation .

Q. How can solubility challenges be addressed during in vitro studies?

The compound’s hydrochloride salt improves aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) or ethanol is recommended. Pre-saturation studies in buffers (pH 1–7.4) are advised to optimize dissolution for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the nucleophilic substitution step involving pyrrolidine?

- Temperature Control : Maintaining 150°C ensures efficient substitution but requires careful monitoring to avoid decomposition .

- Base Selection : Potassium carbonate (K₂CO₃) is preferred over stronger bases (e.g., NaOH) to minimize side reactions .

- Solvent Choice : DMF enhances reactivity but must be thoroughly removed post-reaction via vacuum distillation to avoid interference in downstream steps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in 1H NMR)?

- By-Product Analysis : Unreacted starting materials (e.g., residual pyrrolidine) or hydrolysis products (e.g., free benzoic acid) may appear as additional peaks.

- 2D NMR (COSY, HSQC) : To assign overlapping signals, particularly in the aromatic and ethoxy regions .

- Comparative Studies : Benchmark against analogs like 4-(2-piperidin-1-yl-ethoxy)-benzoic acid hydrochloride to isolate structural differences .

Q. How can mechanistic insights guide the design of derivatives with improved bioactivity?

- Structure-Activity Relationship (SAR) : Modifying the pyrrolidine ring (e.g., introducing methyl groups) or ethoxy chain length can alter pharmacokinetics.

- Computational Modeling : DFT calculations to predict electron distribution and binding affinity at target sites (e.g., enzyme active sites) .

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life .

Q. What are the pitfalls in scaling up the synthesis from milligram to gram quantities?

- Exothermic Reactions : Gradual addition of reagents (e.g., HCl for hydrochlorination) to control heat generation.

- Purification Challenges : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

- Yield Variability : Reproducibility issues may arise from inconsistent drying (e.g., residual solvents affecting crystallization).

Methodological Considerations

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track progress and confirm completion .

- Data Interpretation : Cross-validate NMR and HPLC results with elemental analysis to ensure consistency in purity and structure .

- Contradictory Findings : Compare synthetic routes (e.g., vs. 20) to identify optimal conditions for yield and scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.